

# A Technical Guide to the Spectroscopic Data of Methyl 5-oxopentanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 5-oxopentanoate** (CAS No: 6026-86-4), a molecule of interest in various synthetic and research applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

#### **Molecular Structure**

**Methyl 5-oxopentanoate** is a bifunctional molecule containing both an aldehyde and a methyl ester functional group. Its structure is foundational to interpreting its spectroscopic signatures.

IUPAC Name: **methyl 5-oxopentanoate**[3] Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>[3][4][5] Molecular Weight: 130.14 g/mol [1][3][5] SMILES: COC(=O)CCCC=O[3]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **Methyl 5-oxopentanoate** is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are



influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

| Protons  | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|--|-------------------------------------|--------------|-------------|
| -CHO   | ~9.77                               | Triplet (t)  | 1H          |
| -OCH₃  | ~3.67                               | Singlet (s)  | 3H          |
| -CH <sub>2</sub> -C(=O)O-                            | ~2.48                               | Triplet (t)  | 2H          |
| -CH <sub>2</sub> -CHO                                | ~2.34                               | Triplet (t)  | 2H          |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - | ~1.95                               | Quintet (p)  | 2H          |

#### <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the aldehyde and ester are particularly deshielded and appear at the downfield end of the spectrum.

| Carbon   | Chemical Shift (δ, ppm) (Predicted) |
|--|-------------------------------------|
| -CHO   | ~202.5                              |
| -C(=O)O-   | ~173.8                              |
| -OCH₃  | ~51.5                               |
| -CH <sub>2</sub> -C(=O)O-                            | ~43.2                               |
| -CH2-CHO   | ~29.0                               |
| -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - | ~19.8                               |

### **Experimental Protocol for NMR Spectroscopy**

High-quality NMR spectra can be obtained by following a standardized protocol.

• Sample Preparation:



- Accurately weigh 5-10 mg of Methyl 5-oxopentanoate and dissolve it in approximately
   0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.[6][7]
- For referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a signal at 0 ppm.[6]
- Transfer the solution into a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[6]
- If any particulate matter is present, filter the solution through a small plug of glass wool
  into the NMR tube.[6]
- Securely cap the NMR tube to prevent solvent evaporation.[6]
- Data Acquisition:
  - Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[7][8]
  - Tune the probe to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei and shim the magnetic field to optimize homogeneity and resolution.[6]
  - For ¹H NMR, acquire a one-dimensional spectrum with typical parameters such as a 30-45° pulse angle and a spectral width of 10-15 ppm.[6]
  - For <sup>13</sup>C NMR, acquire a one-dimensional spectrum with proton decoupling, a 30-45° pulse angle, and a spectral width of around 200-220 ppm. A greater number of scans is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.[6]
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).[7]
  - Perform phase and baseline corrections.[7]
  - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
     [7]





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Workflow for NMR Spectroscopic Analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### **IR Spectral Data**

The IR spectrum of **Methyl 5-oxopentanoate** will prominently feature strong absorption bands corresponding to the two carbonyl groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity                |
|------------------|-------------------|--------------------------|
| C=O (Aldehyde)   | ~1725             | Strong                   |
| C=O (Ester)      | ~1740             | Strong                   |
| C-H (Aldehyde)   | ~2820 and ~2720   | Medium (often two bands) |
| C-O (Ester)      | ~1200-1100        | Strong                   |
| C-H (sp³)        | ~2950-2850        | Medium to Strong         |

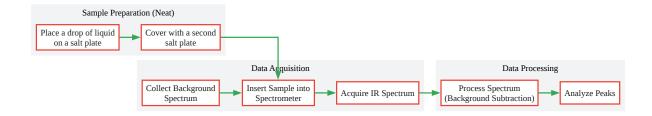
#### **Experimental Protocol for IR Spectroscopy**

For a liquid sample like **Methyl 5-oxopentanoate**, a neat spectrum is typically acquired.



- Sample Preparation (Neat Liquid):
  - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them with care and avoid contact with water.[9]
  - Place a small drop of the liquid sample onto the center of one salt plate. [9][10]
  - Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[9][10]
  - Carefully place the assembled plates into the sample holder of the IR spectrometer.
- Data Acquisition:
  - Before running the sample, a background spectrum of the empty sample chamber should be collected to subtract the signals from atmospheric CO<sub>2</sub> and water vapor.[10]
  - Place the sample holder with the prepared salt plates into the spectrometer.
  - Acquire the IR spectrum over the desired range, typically 4000-400 cm<sup>-1</sup>.
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.





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Workflow for IR Spectroscopic Analysis.

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

#### **Mass Spectral Data**

The mass spectrum of **Methyl 5-oxopentanoate** will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z | lon                                  | Identity                              |
|-----|--------------------------------------|---------------------------------------|
| 130 | [M]+                                 | Molecular Ion                         |
| 101 | [M - CHO]+                           | Loss of the formyl radical            |
| 99  | [M - OCH <sub>3</sub> ] <sup>+</sup> | Loss of the methoxy radical           |
| 74  | [CH₃OC(=O)CH₂CH₂] <sup>+</sup>       | McLafferty rearrangement of the ester |
| 59  | [COOCH <sub>3</sub> ] <sup>+</sup>   | Methoxycarbonyl cation                |
| 43  | [CH₃CO] <sup>+</sup>                 | Acetyl cation                         |



#### **Experimental Protocol for Mass Spectrometry**

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **Methyl 5-oxopentanoate**.

- Sample Preparation:
  - Prepare a dilute solution of Methyl 5-oxopentanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the low ppm range (e.g., 1-10 ppm).
  - Transfer the solution to a GC vial.
- Data Acquisition (GC-MS):
  - The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
  - As the compound elutes from the GC column, it enters the mass spectrometer.
  - In the ion source (commonly using Electron Ionization, EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
  - The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
  - The detector records the abundance of each ion.
- Data Processing:
  - The mass spectrum is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak to confirm the molecular weight.
  - Analyze the fragmentation pattern to deduce the structure of the molecule.





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Workflow for Mass Spectrometric Analysis.

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